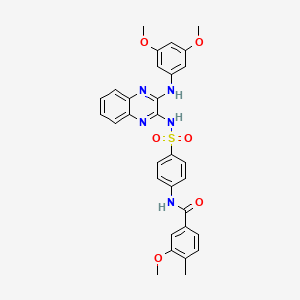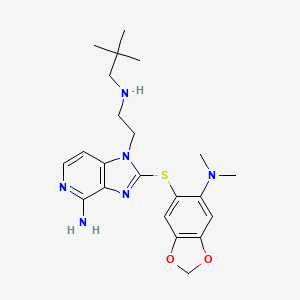![molecular formula C33H39ClN6O6 B1193869 [6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)
[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YH249 is the first highly specific, direct p300/β-catenin antagonist.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis Studies
Isomorphous Methyl- and Chloro-Substituted Small Heterocyclic Analogues
Research on isomorphous structures related to the compound has shown the adherence to the chlorine-methyl exchange rule. The presence of extensive disorder in these structures may complicate automatic detection during data-mining procedures (Swamy et al., 2013).
Molecular Structure Analysis
The molecular structure, spectroscopic, and quantum chemical studies of compounds with chlorophenyl and pyrrolidinyl methanone groups highlight the understanding of molecular stability and electrostatic potential, which are key for applications in scientific research (Sivakumar et al., 2021).
Biological Activity and Potential Applications
Antimicrobial and Anticancer Activities
Synthesis and molecular docking studies of compounds incorporating chlorophenyl and pyrazoline structures have shown promising anticancer and antimicrobial properties, which are significant for therapeutic research (Katariya et al., 2021).
Potential CNS Depressant and Anticonvulsant Properties
Compounds related to the central nervous system depressant and anticonvulsant activities have been synthesized and evaluated, indicating the potential for neurological research applications (Butler et al., 1984).
Bioorganic Applications in Imaging
The synthesis of compounds with pyrrolidin-1-yl methanone structure for potential use in positron emission tomography (PET) imaging, specifically in Parkinson's disease research, has been explored (Wang et al., 2017).
Chemical Synthesis and Characterization
One-Pot Synthesis and Molecular Insight
Research on the one-pot synthesis and molecular characteristics of enaminone-based compounds, including those with chlorophenyl and pyrrolidinyl groups, contributes to our understanding of efficient synthesis methods and chemical properties (Barakat et al., 2020).
Synthesis and Structure Analysis of Derivatives
The synthesis and crystal structure analysis of related compounds provide insights into molecular interactions and stability, which are crucial for designing targeted molecules in research (Harano et al., 2007).
Eigenschaften
Molekularformel |
C33H39ClN6O6 |
|---|---|
Molekulargewicht |
651.16 |
IUPAC-Name |
[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C35H38Cl2N6O/c1-40(2)17-7-18-41(3)28-16-19-42(23-28)35(44)33-32(29-15-14-27(37)20-31(29)39-33)34-30(25-8-5-4-6-9-25)21-38-43(34)22-24-10-12-26(36)13-11-24/h4-6,8-15,20-21,28,39H,7,16-19,22-23H2,1-3H3/t28-/m1/s1 |
InChI-Schlüssel |
DUHMENYBTZHLEH-XCZPVHLTSA-N |
SMILES |
CN(C)CCCN(C)C1CCN(C1)C(=O)C2=C(C3=C(N2)C=C(C=C3)Cl)C4=C(C=NN4CC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
YH-249; YH 249; YH249 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[5-chloro-2-[2-hydroxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide](/img/structure/B1193793.png)
![(2r)-2-{[5-Cyano-4-(3,4-Dichlorophenyl)-6-Oxo-1,6-Dihydropyrimidin-2-Yl]sulfanyl}-N-(4-Sulfamoylphenyl)propanamide](/img/structure/B1193802.png)

